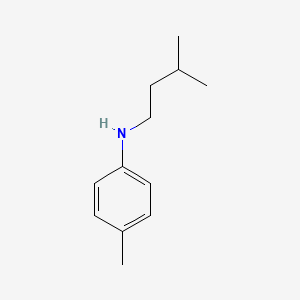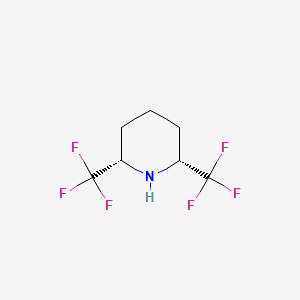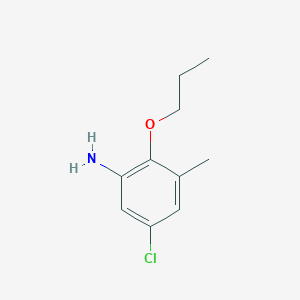![molecular formula C16H28O B13250098 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13250098.png)
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique three-dimensional structure and conformational rigidity. Spirocyclic compounds are notable for their broad biological activity and are often found in natural products and pharmacologically relevant drugs .
Preparation Methods
The synthesis of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves several steps. One common method includes the regioselective epoxide ring-opening reaction under the action of specific reagents . Industrial production methods often involve the use of advanced synthetic methodologies to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride and adenine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of new therapeutic molecules and has shown broad biological activity . In the pharmaceutical industry, it is used in the synthesis of drugs with high affinity for specific molecular targets .
Mechanism of Action
The mechanism of action of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene include other spirocyclic compounds such as 8-azaspiro[5.6]dodec-10-ene . These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific three-dimensional structure and its broad range of biological activities .
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C16H28O/c1-4-15(2,3)14-8-11-16(12-9-14)10-6-5-7-13-17-16/h5,7,14H,4,6,8-13H2,1-3H3 |
InChI Key |
MVSMYARPLSAXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)

![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)

![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)



